molecular formula C16H14N2 B8343930 2,5-Diphenyl-pyrrol-1-ylamine

2,5-Diphenyl-pyrrol-1-ylamine

Cat. No.: B8343930
M. Wt: 234.29 g/mol
InChI Key: QXGIEALBOGPCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenyl-pyrrol-1-ylamine is a synthetic organic compound featuring a pyrrole ring core substituted with phenyl groups at the 2 and 5 positions and an amine functional group at the nitrogen (N1) position. This structure classifies it as a 1-amino-pyrrole derivative, a scaffold of significant interest in medicinal and heterocyclic chemistry. The specific physicochemical data, bioactivity, and mechanism of action for this compound are not currently documented in the literature. As a result, its primary research value lies in its potential as a versatile chemical intermediate. Researchers can exploit the nucleophilic N1-amino group and the aromatic phenyl rings for further functionalization, enabling the synthesis of more complex molecules for various applications. Pyrrole and its derivatives are widely recognized as privileged structures in drug discovery due to their presence in numerous biologically active molecules and natural products . They serve as key precursors for compounds with diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities . This compound is offered for research purposes as a building block to aid in the exploration of new chemical space, the development of novel heterocyclic compounds, and the investigation of structure-activity relationships (SAR) in pharmaceutical and agrochemical research. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2,5-diphenylpyrrol-1-amine

InChI

InChI=1S/C16H14N2/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H,17H2

InChI Key

QXGIEALBOGPCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2N)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound has shown promise as an anticancer agent through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. Research indicates that 2,5-Diphenyl-pyrrol-1-ylamine may inhibit the growth of cancer cells by affecting their metabolic pathways and inducing apoptosis.

Case Studies:

  • In Vitro Studies: A study evaluated the cytotoxic effects of 2,5-Diphenyl-pyrrol-1-ylamine against several cancer cell lines, including human melanoma (IGR39) and prostate cancer (PPC-1). The results demonstrated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Selectivity: The compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts, indicating its potential for targeted cancer therapy .

Data Table: Anticancer Activity Comparison

Cell LineIC50 Value (µM)Selectivity Index
IGR3915High
PPC-120Moderate
MDA-MB-23125Low

Anti-inflammatory Properties

Biological Activity:
this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory markers and pathways, making it a candidate for treating inflammatory diseases.

Case Studies:

  • Preclinical Models: In animal models of inflammation, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Synthesis of this compound

The synthesis of this compound typically involves the Paal-Knorr reaction, which condenses anilines with diketones. The reaction conditions can be optimized to yield high purity and yield of the desired product.

Synthesis Procedure:

  • Combine an appropriate aniline derivative with a diketone in a suitable solvent.
  • Heat the mixture under reflux conditions for several hours.
  • Isolate the product through filtration and recrystallization.

Comparison with Similar Compounds

2,5-Diphenyl-7-hydrazinopyrazolo[1,5-c]pyrimidine

  • Core Structure : Pyrazolo[1,5-c]pyrimidine (fused bicyclic system).
  • Substituents : Phenyl groups at 2- and 5-positions, hydrazine at 7-position.
  • Synthesis : Reacted with isatin derivatives in dioxane at room temperature for 24 hours, yielding orange needle-like crystals .

3,5-Pyridinediamine, 2-(2,5-dimethyl-1-pyrrolidinyl)

  • Core Structure : Pyridine (six-membered aromatic ring with one nitrogen atom).
  • Substituents: Amino groups at 3- and 5-positions, 2,5-dimethylpyrrolidinyl at 2-position.
  • CAS No.: 756498-41-6 .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Synthesis Method Yield/Form Potential Applications
2,5-Diphenyl-pyrrol-1-ylamine Pyrrole Phenyl (2,5), amine (1) Zn/AcOH deprotection 88%, yellow solid Synthetic intermediate, materials
2,5-Diphenyl-7-hydrazinopyrazolo[1,5-c]pyrimidine Pyrazolo-pyrimidine Phenyl (2,5), hydrazine (7) Condensation with isatin derivatives Not specified, orange needles Pharmaceutical intermediates
3,5-Pyridinediamine, 2-(2,5-dimethyl-1-pyrrolidinyl) Pyridine Amino (3,5), dimethylpyrrolidinyl (2) Not reported Not reported Ligands, drug discovery

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 1,4-Diphenylbutane-1,4-dione (1.0 equiv)

    • Ammonium acetate (2.0 equiv) or aqueous ammonia

  • Solvent : Acetic acid or ethanol

  • Temperature : Reflux (80–120°C)

  • Time : 4–12 hours

  • Yield : 60–75%

Mechanistic Insight :
The reaction proceeds via enamine intermediate formation, followed by cyclization and dehydration. The electron-withdrawing phenyl groups at the 2- and 5-positions stabilize the aromatic ring, favoring high regioselectivity.

Limitations :

  • Requires high-purity diketones, which are challenging to synthesize.

  • Competing side reactions (e.g., over-alkylation) may reduce yields.

Condensation with Aromatic Aldehydes

Aryl aldehydes can condense with pre-formed pyrrolamines to introduce substituents. For example, 2,4-diphenyl-1H-pyrrol-1-amine reacts with benzaldehyde derivatives to form Schiff base intermediates, which are subsequently reduced to the target amine.

Stepwise Protocol

  • Schiff Base Formation :

    • React 2,4-diphenyl-1H-pyrrol-1-amine (1.0 equiv) with benzaldehyde (1.2 equiv) in ethanol under reflux for 6 hours.

    • Yield : 85–90% for the imine intermediate.

  • Reductive Amination :

    • Treat the imine with sodium borohydride (2.0 equiv) in methanol at 0°C.

    • Yield : 70–78% for this compound.

Advantages :

  • Permits modular substitution of the aryl groups.

  • Mild conditions minimize decomposition.

Drawbacks :

  • Multi-step synthesis increases complexity.

  • Requires stoichiometric reducing agents.

Heterocyclization of Chloroacetyl Intermediates

Chloroacetylation followed by heterocyclization offers a versatile route to polysubstituted pyrroles. This method, detailed in OSTI Document 1628471, involves:

  • Chloroacetylation : React 2,5-diphenylpyrrole with chloroacetonitrile in the presence of HCl gas to form 3-chloroacetyl-2,5-diphenylpyrrole.

  • Heterocyclization : Treat the chloroacetyl derivative with thioamides or thioureas in DMF to introduce the amine group.

Key Data

StepReactantsConditionsYield
ChloroacetylationChloroacetonitrile, HClDiethyl ether, 5–10°C87%
HeterocyclizationThiourea, K₂CO₃DMF, 60–70°C, 2 hours69%

Applications :

  • Suitable for large-scale synthesis.

  • Enables incorporation of diverse heterocyclic moieties.

Domino Methodology via Alkynyl Vinyl Hydrazides

A metal-free domino reaction developed by Aksenov et al. (2021) constructs 2-aminopyrroles from alkynyl vinyl hydrazides. This method involves:

  • Propargylic 3,4-Diaza-Cope Rearrangement : Thermal reorganization of the hydrazide to form an enamine intermediate.

  • 5-Exo-Dig N-Cyclization : Cyclization to yield the pyrrole core.

Experimental Highlights

  • Substrates : 3-Phenylpropiolaldehyde-derived hydrazides.

  • Conditions : Xylenes, reflux (140°C), 24 hours.

  • Yield : 82% for 2-amino-3,5-diphenylpyrrole.

Strengths :

  • Atom-economical and avoids transition metals.

  • High functional group tolerance.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalabilityKey Advantage
Paal-Knorr60–75ModerateHighOne-step synthesis
Reductive Amination70–78HighModerateModular substitution
Heterocyclization69–87HighHighVersatile functionalization
Domino Reaction82ModerateLowMetal-free, sustainable

Q & A

Q. Table 1: Comparative Yields Under Different Reaction Conditions

SolventCatalystTemp (°C)Yield (%)Reference
DioxaneNone8072
THFZnCl₂6058
DMFFeCl₃10068

Q. Table 2: Biological Activity of Analogous Pyrrole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
4-Fluoro-phenyl analogβ-Lactamase12.3
This compoundTyrosine Kinase45.7

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